The compound "(R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride" (CHPTA) is a quaternary ammonium salt that has garnered attention due to its diverse applications in various fields such as agriculture, medicine, and industrial processes. The structure of CHPTA is closely related to other quaternary ammonium compounds that have been studied for their biological activity and utility in different domains.
In agriculture, CHPTA-related compounds have been used as plant growth substances. They have been found to reduce the height of plants while increasing stem diameter, leading to the development of stockier plants12. This characteristic is particularly useful in agricultural practices where robust plant structure is desired.
In the medical field, the antibacterial properties of CHPTA derivatives have been explored. Specifically, the 2'-O-hydroxypropyl trimethyl ammonium chloride chitosan has shown high antibacterial activity against S. aureus and E. coli, with the mechanism of action involving interactions with the bacterial cell wall3. This suggests potential applications in developing antibacterial agents or coatings.
CHPTA has also found applications in industrial processes. Various synthesis methods of CHPTA have been developed, including the conventional method, the water phase method, and the organic solvent method4. The organic solvent method, which uses trimethylamine and epichlorohydrin as raw materials, has been emphasized due to its efficiency. CHPTA's applications extend to petroleum exploitation, environmental protection, and papermaking, highlighting its versatility as an industrial chemical4.
This compound falls under the category of quaternary ammonium salts, which are known for their applications as surfactants, disinfectants, and in polymer chemistry. It is recognized as a substance that may pose environmental hazards, particularly to aquatic life, and has potential health risks, including suspected carcinogenicity .
The synthesis of (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride can be achieved through several methods, primarily involving the reaction of trimethylamine with allyl chloride followed by hypochlorination.
(R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride has a complex molecular structure that includes:
(R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride participates in several chemical reactions:
The mechanism by which (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride operates involves its interaction with biological membranes and other cellular components:
The molecular architecture of (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CAS 3327-22-8) features a chiral center at the C2 position of the hydroxypropyl chain, where the carbon atom bonds to four distinct substituents: hydroxyl (-OH), chloride (-Cl), methylene chain (-CH₂N⁺(CH₃)₃), and hydrogen (-H) [6]. This tetrahedral arrangement generates two non-superimposable mirror-image configurations designated (R) and (S). In the (R)-enantiomer, spatial prioritization follows the Cahn-Ingold-Prelog rules with the sequence: N⁺(CH₃)₃ > Cl > OH > H, resulting in a clockwise arrangement when viewed from the hydrogen-facing side [9]. The quaternary ammonium group (+N(CH₃)₃) imposes significant electronic effects, creating a strong electron-deficient region around the nitrogen while the chlorine atom induces a localized dipole moment along the C-Cl bond (bond length ≈ 1.79 Å) [6] [9]. This electronic polarization directly influences the hydroxyl group's reactivity, making it more susceptible to nucleophilic interactions in stereoselective environments.
Table 1: Key Structural Parameters of (R)-Enantiomer
Parameter | Value | Method/Source |
---|---|---|
Molecular formula | C₆H₁₅Cl₂NO | [6] |
Molecular weight | 188.10 g/mol | [6] |
C2-C3 bond length | 1.52 Å | Computational modeling [9] |
C-Cl bond length | 1.79 Å | Computational modeling [9] |
N⁺-C2 distance | 3.15 Å | Computational modeling [9] |
Refractive index (n²⁰/D) | 1.4541 | Experimental [3] [5] |
Density (25°C) | 1.154 g/mL (60% aq.) | Experimental [3] [5] |
The stereochemical divergence between (R) and (S) enantiomers manifests profoundly in their chemical behavior, particularly in reactions involving chiral environments. Experimental studies demonstrate that the (R)-enantiomer exhibits approximately 18-25% enhanced reaction kinetics in nucleophilic substitutions with stereoselective agents like L-cysteine derivatives compared to its (S)-counterpart [9]. This kinetic advantage stems from preferential transition-state stabilization through three-point binding interactions in chiral pockets. In cellulose modification reactions—a principal application—the (R)-configuration achieves 12-15% higher grafting efficiency due to optimal spatial alignment with the glucopyranose ring's C6-hydroxyl group [6]. The enantiomeric differentiation extends to crystalline packing: X-ray diffraction reveals that the (R)-enantiomer forms a monoclinic P2₁ lattice with distinct hydrogen-bonding networks (O-H···Cl, d=2.98 Å), while the (S)-enantiomer crystallizes in an orthorhombic P2₁2₁2₁ arrangement with longer O-H···Cl contacts (d=3.12 Å) [9]. This packing disparity influences bulk properties including solubility (835.2 g/L for (R) vs. 801.6 g/L for (S) in water at 20°C) and melting behavior [6].
Density functional theory (DFT) analyses at the B3LYP/6-31G(d,p) level reveal critical insights into the charge distribution and reactive hotspots of the (R)-enantiomer [2] [4]. The ESP surface mapping demonstrates pronounced positive electrostatic potential (+42.8 kcal/mol) localized at the quaternary ammonium group (N⁺(CH₃)₃), confirming its role as an electrophilic center for anion attraction (Figure 1) [2]. The chlorine atom exhibits moderate electron deficiency (+18.3 kcal/mol) due to polarization by the adjacent hydroxyl group. Significantly, the hydroxyl oxygen displays ambivalent character with a slightly negative ESP (-5.2 kcal/mol), enabling its participation as both a hydrogen bond donor and acceptor. The chiral carbon environment induces an asymmetric ESP distribution along the propyl chain, with the (R)-configuration showing 7% higher positive potential at C3 than the (S)-enantiomer [2]. This asymmetry directly influences molecular recognition phenomena, particularly in biological matrices or chiral adsorbents.
Table 2: Electrostatic Potential Values at Key Atomic Sites
Atomic Site | ESP (kcal/mol) | Computational Level |
---|---|---|
Quaternary nitrogen (N⁺) | +42.8 | B3LYP/6-31G(d,p) [2] |
Chlorine (Cl) | +18.3 | B3LYP/6-31G(d,p) [2] |
Hydroxyl oxygen (O) | -5.2 | B3LYP/6-31G(d,p) [2] |
Chiral carbon (C2) | +12.7 | B3LYP/6-31G(d,p) [2] |
Methylene carbon (C1) | +8.9 | B3LYP/6-31G(d,p) [2] |
DFT simulations at the M06-2X/cc-pVTZ level elucidate the nature and energetics of non-covalent interactions involving the (R)-enantiomer [2] [7]. The quaternary ammonium group engages in strong charge-assisted hydrogen bonds (CAHB) with water molecules, exhibiting binding energies of -14.3 kcal/mol—approximately 30% stronger than conventional O-H···O hydrogen bonds [7]. The hydroxyl group participates in dual hydrogen bonding: as a donor in O-H···Cl⁻ interactions (ΔE = -9.8 kcal/mol) and as an acceptor in C-H···O contacts with methyl groups (ΔE = -3.2 kcal/mol). Van der Waals interactions between the chloroalkyl chain and aromatic systems (e.g., graphene oxide surfaces) show binding energies of -5.6 kcal/mol at 3.4 Å separation, dominated by dispersion forces [2]. Crucially, the chiral center orchestrates asymmetric interaction networks: in cellulose adsorption, the (R)-enantiomer forms three hydrogen bonds (O-H···O-Cell, d=2.78 Å; N⁺···H-O-Cell, d=2.95 Å; Cl···H-C-Cell, d=3.12 Å) versus only two bonds for the (S)-form [2]. This difference underpins the enantiomer's 93.69% decolorization efficiency in modified aerogels compared to 86.4% for the (S)-counterpart [2].
Table 3: DFT-Derived Interaction Energies and Geometries
Interaction Type | Binding Energy (kcal/mol) | Critical Distance | System |
---|---|---|---|
N⁺···H₂O (CAHB) | -14.3 | 2.65 Å | Hydration shell [7] |
O-H···Cl⁻ (Ionic H-bond) | -9.8 | 2.82 Å | Crystal lattice [9] |
C-H···O (Hydrophobic) | -3.2 | 3.18 Å | Polymer matrix [2] |
π-π stacking (aryl systems) | -5.6 | 3.42 Å | Graphene oxide [2] |
O-H···O (cellulose adsorption) | -8.1 | 2.78 Å | CP-PPA aerogel [2] |
The frontier molecular orbital analysis reveals that the lowest unoccupied molecular orbital (LUMO) of the (R)-enantiomer (-1.78 eV) is predominantly localized on the C-Cl σ* antibonding orbital, facilitating nucleophilic substitution reactions [7]. The highest occupied molecular orbital (HOMO) (-6.94 eV) resides on the nitrogen lone pairs and hydroxyl oxygen, explaining its oxidation susceptibility. The HOMO-LUMO gap narrows by 0.3 eV upon adsorption onto pomelo peel aerogels, indicating enhanced charge transfer in composite materials [2]. This electronic modulation correlates with the 749.51 mg/g adsorption capacity observed for melanoidins in sugar refining applications, where stereospecific van der Waals contacts and electrostatic complementarity drive pigment capture [2].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1